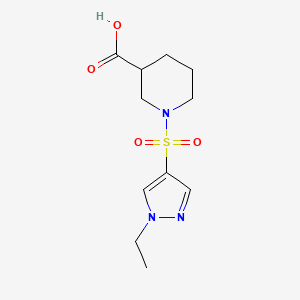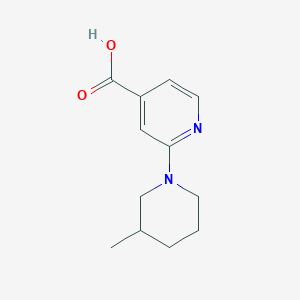![molecular formula C14H14O3 B1310053 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 83688-44-2](/img/structure/B1310053.png)
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Overview
Description
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a tricyclic compound that belongs to the class of chromenes. This compound is known for its unique structure, which includes a hydroxy group and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves a Pechmann reaction. This reaction uses a ketoester, such as methyl 2-oxocycloheptane carboxylate, and resorcinol in the presence of trifluoroacetic acid and concentrated sulfuric acid as condensing agents. The reaction is carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the synthesis process is scaled up by optimizing reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a consistent yield and purity of the compound. The crude product is often purified through recrystallization from solvents like acetone and hexane .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or alkyl halides are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-keto-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one.
Reduction: Formation of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chroman-6(7H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormone-sensitive cancers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit steroid sulfatase, an enzyme involved in the conversion of inactive steroid sulfates to active steroids. This inhibition can reduce the levels of active estrogens and androgens, making it useful in the treatment of hormone-sensitive cancers .
Comparison with Similar Compounds
Similar Compounds
Irosustat: A steroid sulfatase inhibitor with a similar tricyclic structure.
Coumarins: Compounds with a similar chromen backbone but different functional groups.
Flavonoids: Polyphenolic compounds with structural similarities but different biological activities.
Uniqueness
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is unique due to its specific combination of hydroxy and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid sulfatase sets it apart from other similar compounds .
Properties
IUPAC Name |
3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHCDCMXBLZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419951 | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83688-44-2 | |
| Record name | 667-Coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 667-COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X563HX34EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one a potential scaffold for developing STS inhibitors?
A1: Research suggests that tricyclic coumarin analogs, specifically those incorporating a phosphate or thiophosphate group at the 3-hydroxy position, show promising STS inhibitory activity. 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one serves as a base structure that can be modified with various phosphate or thiophosphate moieties at this position. [, ] This modification strategy allows for exploring structure-activity relationships and identifying derivatives with optimal STS inhibition profiles.
Q2: How does the size of the tricyclic ring system in coumarin derivatives relate to their STS inhibitory activity?
A2: Studies exploring different tricyclic coumarin derivatives, including 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one, suggest that the size of the ring system influences STS inhibitory activity. [, ] While smaller ring systems might exhibit weaker inhibition, larger systems like the cyclohepta[c]chromen-6-one structure have shown promising results. Further research is necessary to fully elucidate the impact of ring size on binding affinity and inhibitory potency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
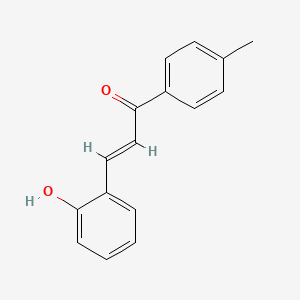

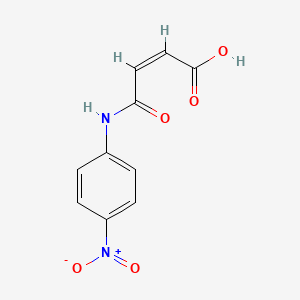
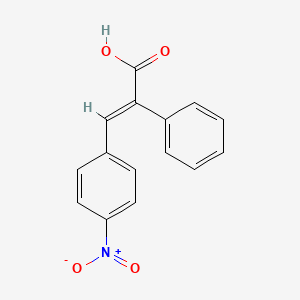
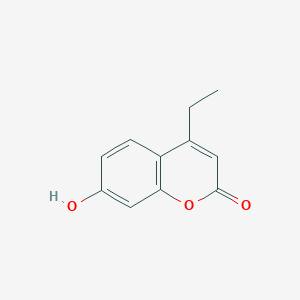

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
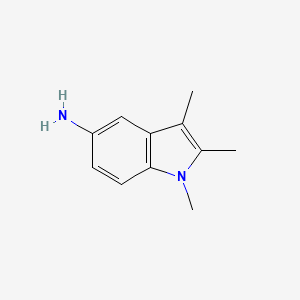
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
